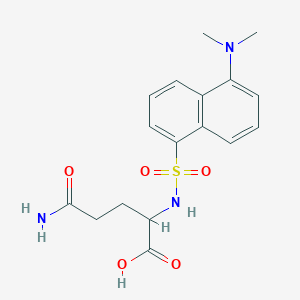

Dansyl-L-glutamine

Description

Structure

3D Structure

Properties

CAS No. |

1101-67-3 |

|---|---|

Molecular Formula |

C17H21N3O5S |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)/t13-/m0/s1 |

InChI Key |

AMOCBWNWZULALT-ZDUSSCGKSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |

Other CAS No. |

1101-67-3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches for Dansyl L Glutamine

Synthesis of Dansyl-L-glutamine from Dansyl Chloride and L-glutamine

The primary method for synthesizing Dansyl-L-glutamine involves the reaction of L-glutamine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). chemicalbook.com This reaction, known as dansylation, targets the primary amino group of L-glutamine. researchgate.netspringernature.com

A typical synthesis procedure is as follows: L-glutamine is dissolved in a sodium bicarbonate solution. chemicalbook.com The solution is cooled, and a solution of dansyl chloride in acetone (B3395972) is added dropwise. chemicalbook.com The reaction mixture is stirred first at a low temperature (e.g., in an ice-water bath) and then at room temperature for several hours. chemicalbook.com Following the reaction, the acetone is removed under reduced pressure. The remaining aqueous layer is washed with an organic solvent like diethyl ether to remove unreacted dansyl chloride. chemicalbook.com The pH of the aqueous layer is then adjusted to approximately 4.5 with hydrochloric acid, and the Dansyl-L-glutamine product is extracted with an organic solvent such as ethyl acetate. chemicalbook.com The final product can be purified by column chromatography. chemicalbook.com This process yields Dansyl-L-glutamine as a solid with a reported yield of around 64.8%. chemicalbook.com

The fundamental reaction mechanism involves the nucleophilic attack of the unprotonated primary amino group of L-glutamine on the sulfonyl chloride group of dansyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. bsu.edursc.org

Optimization of Dansylation Reaction Conditions for Amino Acid Derivatives

The efficiency of the dansylation reaction is highly dependent on several factors, including pH, temperature, and the solvent system used. Optimizing these conditions is critical for achieving high yields and minimizing side reactions.

pH and Temperature Effects on Reaction Efficiency

pH: The pH of the reaction medium is a critical parameter. The dansylation reaction requires an alkaline environment, typically in the pH range of 9.5 to 10, to ensure that the amino group of the amino acid is in its unprotonated, nucleophilic form. researchgate.netusda.gov At pH values above 10.0, the hydrolysis of dansyl chloride to dansyl sulfonic acid becomes a significant competing reaction, reducing the yield of the desired dansylated amino acid. usda.govscispace.com Conversely, at lower pH values, the protonation of the amino group reduces its nucleophilicity, slowing down the reaction rate. mdpi.com Studies have shown that dansylation can occur over a wide pH range, but the efficiency is significantly increased at a pH of around 9.5. usda.govmdpi.com A sodium carbonate/bicarbonate buffer is commonly used to maintain the optimal pH. nih.gov

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. researchgate.net Common conditions reported in the literature include incubation at 60°C for 60 minutes or at 38°C for 90-120 minutes. researchgate.net One protocol suggests a reaction temperature of 75°C for 45 minutes. ucla.edu However, some procedures are performed at room temperature for about an hour. nih.gov The optimal temperature can also depend on the specific amino acid and the desired reaction time. For instance, some methods for analyzing neuroactive amino acids have optimized the reaction temperature to 70°C for 60 minutes. researchgate.net It's a balance between accelerating the desired reaction and minimizing the degradation of the reactants and products. scispace.com

The following interactive table summarizes the effects of pH and temperature on the dansylation reaction:

Table 1: Effects of pH and Temperature on Dansylation Reaction Efficiency| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| pH | Below 9.5 | Reduced nucleophilicity of the amine group, slower reaction rate. | scispace.commdpi.com |

| 9.5 - 10.0 | Optimal range for the reaction of unprotonated amine groups. | researchgate.netusda.gov | |

| Above 10.0 | Increased hydrolysis of dansyl chloride, reducing yield. | usda.govscispace.com | |

| Temperature | Elevated (e.g., 38-75°C) | Increased reaction rate. | researchgate.netucla.edu |

| Room Temperature (e.g., 25°C) | Slower reaction, may require longer incubation times. | nih.gov |

Solvent Systems for Dansylation

The choice of solvent is crucial for the dansylation reaction as it needs to dissolve both the polar amino acid and the nonpolar dansyl chloride. Aqueous-organic mixtures are commonly employed. researchgate.net

A frequently used solvent system is a mixture of acetone and water, often in a 1:1 ratio. chemicalbook.comresearchgate.net Acetonitrile (B52724) is another common organic solvent used to dissolve dansyl chloride. rsc.orgnih.gov It is often preferred over methanol (B129727) because dansyl chloride can react with methanol, leading to an undesirable side product. rsc.org The reaction mixture should ideally contain at least 50% organic solvent. rsc.org For extracting the dansylated amino acids after the reaction, solvents like diethyl ether and toluene (B28343) are used. chemicalbook.comusda.gov

The following interactive table outlines common solvent systems used in the dansylation of amino acids:

Table 2: Common Solvent Systems for Dansylation of Amino Acids| Solvent Component | Purpose | Examples of Use | Reference |

|---|---|---|---|

| Acetone | Dissolving dansyl chloride; reaction medium with water. | 1:1 acetone-water mixture for the reaction. | chemicalbook.comresearchgate.net |

| Acetonitrile | Dissolving dansyl chloride; reaction medium. | Preferred over methanol to avoid side reactions. | rsc.orgnih.gov |

| Water (buffered) | Dissolving the amino acid and maintaining pH. | Sodium bicarbonate or carbonate buffer solutions. | chemicalbook.comnih.gov |

| Diethyl Ether | Extraction of dansylated amino acids. | Used for post-reaction workup. | chemicalbook.com |

| Ethyl Acetate | Extraction of the final product. | Used to extract Dansyl-L-glutamine from the aqueous phase. | chemicalbook.com |

| Toluene | Extraction of dansylated polyamines. | Used for selective extraction in complex mixtures. | usda.gov |

Strategies for Selective Labeling of Amines in Complex Systems

Dansyl chloride is a non-specific reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl and even some carboxylic acid groups under certain conditions. bsu.eduunomaha.edunih.gov In complex biological samples containing multiple reactive species, achieving selective labeling of a specific amine, such as the alpha-amino group of L-glutamine, requires careful control of the reaction conditions.

One key strategy for selectivity is the precise control of pH. By maintaining the pH within the optimal range for the target amine's pKa, it is possible to favor its dansylation over other reactive groups. scispace.com For instance, the alpha-amino groups of amino acids are generally more reactive at a pH around 9.5-10. researchgate.net

Another approach involves the use of quenching agents to stop the reaction after a specific time, preventing further non-specific labeling. bsu.edu A common quenching agent is an excess of a simple primary amine, like alanine (B10760859) or ammonium (B1175870) hydroxide, which reacts with the remaining dansyl chloride. bsu.eduusda.gov

Furthermore, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for separating the desired Dansyl-L-glutamine from other dansylated byproducts and unreacted starting materials. researchgate.netmdpi.com The use of reversed-phase columns (e.g., C8 or C18) with a gradient elution of a mobile phase, often containing acetonitrile and a buffer, allows for the effective separation and quantification of the specific dansylated amino acid. researchgate.netmdpi.com

Applications As a Fluorescent Molecular Probe in Chemical Biology

Probing Protein-Ligand Binding Interactions

Dansyl-L-glutamine is extensively used to characterize the binding sites of various ligands on proteins, particularly transport proteins like HSA.

Human Serum Albumin, the most abundant protein in blood plasma, possesses two primary drug-binding sites, known as Sudlow's Site I and Site II. mdpi.comsemanticscholar.org Dansyl-L-glutamine has been instrumental in the characterization of these sites. mdpi.comsemanticscholar.org The binding of dansylated amino acids to HSA is specific, with the nature of the amino acid's side chain determining its preferred binding location. mdpi.com

Dansyl-L-glutamine, with its polar side chain, preferentially binds to Sudlow's Site I, located in subdomain IIA of HSA. mdpi.commdpi.complos.org This specificity has been consistently demonstrated in various studies. mdpi.commdpi.complos.org The binding of Dansyl-L-glutamine to this site is accompanied by a significant increase in its fluorescence intensity and a blue shift in its emission maximum, indicating its movement into a more hydrophobic environment within the protein's binding pocket. plos.orgplos.org This characteristic has established Dansyl-L-glutamine as a reliable fluorescent marker for Sudlow's Site I. plos.orgmdpi.com The distance between the lone tryptophan residue (Trp-214) in HSA and the bound Dansyl-L-glutamine at Site I has been estimated to be approximately 22 to 23 Å through fluorescence energy transfer studies. capes.gov.br

While specific co-crystallography data for Dansyl-L-glutamine with HSA is not as extensively detailed in the provided search results as for other dansylated amino acids, the structural basis for the site-specificity of dansylated amino acids in general has been elucidated through X-ray crystallography. semanticscholar.orgnih.govrcsb.org These studies reveal that dansylated amino acids with polar or charged side chains, a category that includes Dansyl-L-glutamine, form specific interactions within the binding pocket of Sudlow's Site I. semanticscholar.org The dansyl moiety typically anchors within a hydrophobic region of the site, while the amino acid side chain forms key hydrogen bonds and electrostatic interactions with polar and charged residues of the protein, dictating its binding specificity. semanticscholar.orgresearchgate.net

The specific binding of Dansyl-L-glutamine to Sudlow's Site I makes it an excellent tool for competitive binding assays. plos.orgsemanticscholar.org In these assays, a decrease in the fluorescence of a pre-formed HSA-Dansyl-L-glutamine complex upon the addition of a test compound indicates that the compound has displaced Dansyl-L-glutamine from its binding site. plos.org This provides strong evidence that the test compound also binds to Sudlow's Site I. mdpi.commdpi.com This method is a widely used, high-throughput approach to screen for and characterize the binding sites of new drug candidates. plos.orgsemanticscholar.org

| Marker Compound | Binding Site | Displacement by Ligand | Implication |

| Dansyl-L-glutamine | Sudlow's Site I | Yes | Ligand binds to Sudlow's Site I |

| Dansyl-L-glutamine | Sudlow's Site I | No | Ligand does not bind to Sudlow's Site I |

| Dansyl-L-proline | Sudlow's Site II | Yes | Ligand binds to Sudlow's Site II |

| Dansyl-L-proline | Sudlow's Site II | No | Ligand does not bind to Sudlow's Site II |

This table illustrates the principle of competitive displacement assays using dansylated amino acids to determine the binding site of a test ligand on HSA.

Beyond HSA, dansylated amino acids, in principle, can be used to study ligand binding to other transport proteins that possess suitable binding pockets. For instance, studies have investigated the interactions of ligands with α-1-acid glycoprotein (B1211001) (AGP) and human gamma globulin (HGG) using displacement assays with fluorescent probes. semanticscholar.orgmdpi.com While the primary focus of the provided literature is on HSA, the principles of using Dansyl-L-glutamine as a site-specific probe can be extended to other transport proteins, provided they have a binding site with affinity for this fluorescent marker. The transport of glutamine itself across cellular membranes is a complex process involving multiple transporter proteins. frontiersin.orguniprot.org

Identification of Sudlow's Site I (Subdomain IIA) Specificity

Ligand Displacement and Competitive Binding Assays

Investigation of Protein Structure and Dynamics

The environmentally sensitive fluorescence of the dansyl group makes Dansyl-L-glutamine a valuable probe for investigating changes in protein structure and dynamics. mdpi.comosti.govresearchgate.netnih.gov Alterations in the protein's conformation, whether induced by pH changes, temperature, or the binding of allosteric effectors, can modify the microenvironment of the bound Dansyl-L-glutamine. plos.orgplos.org These modifications are reflected in changes in its fluorescence lifetime, quantum yield, and emission spectrum, providing insights into the structural rearrangements occurring within the protein. plos.orgplos.org For example, studies have shown that the binding of Dansyl-L-glutamine can be affected by the aggregation state of HSA, with different binding affinities observed for monomeric and aggregated forms of the protein. mdpi.com

Conformational Studies via Dansyl Fluorophore Environment Sensitivity

The sensitivity of the dansyl fluorophore to its local environment makes it an excellent probe for studying conformational changes in proteins. Dansyl labeling has been used to enhance the detection of small molecules and has been applied to study protein structure and dynamics. mdpi.comnih.gov For instance, dansylated amino acids, including Dansyl-L-glutamine, are used as fluorescent probes to characterize the binding sites in proteins like human serum albumin (HSA). plos.orgplos.org Changes in the fluorescence emission spectrum of the dansyl probe upon binding to a protein can provide information about the polarity of the binding pocket and any conformational changes that occur.

Protein Folding and Stability Assessments Using Dansyl Labels

The use of dansyl chloride as a covalent probe allows for the investigation of protein folding and stability. mdpi.comnih.gov By labeling solvent-accessible lysine (B10760008) residues, researchers can monitor changes in protein conformation during folding or unfolding processes. mdpi.com The introduction of dansyl moieties has been shown to have a negligible effect on the native-like conformation of proteins, making it a reliable method for these studies. mdpi.com

Analysis of Protein-Protein and Protein-Cofactor Interactions

Dansyl labeling is also a valuable technique for studying non-covalent interactions, such as protein-protein and protein-cofactor interactions. mdpi.comnih.gov For example, studies have shown that dansyl labeling does not interfere with the binding of the heme cofactor to myoglobin (B1173299), allowing for the analysis of the holo-protein complex. mdpi.com The fluorescence properties of the dansyl probe can change upon the binding of another protein or a cofactor, providing insights into the binding event and the local environment of the interaction site.

Probing Specific Amino Acid Residues (e.g., Gln-41 in Actin with Dansylcadaverine)

A significant application of dansyl-containing probes is the specific labeling of particular amino acid residues. A notable example is the use of dansylcadaverine (B154855) to label glutamine-41 (Gln-41) in actin, a reaction catalyzed by transglutaminase. nih.gov This specific labeling creates a fluorescent probe at a defined location within the actin protein. nih.gov This labeled actin has been instrumental in studying actin polymerization, with a 1.5-2.0-fold increase in fluorescence intensity observed upon polymerization. nih.gov Furthermore, this specific labeling allows for fluorescence resonance energy transfer (FRET) studies to measure distances between Gln-41 on actin and specific sites on myosin subfragment 1 (S1), providing crucial structural information about the actomyosin (B1167339) complex. nih.gov

Enzymatic Activity Assays

Dansyl derivatives are widely used as substrates in enzymatic assays, particularly for measuring the activity of transglutaminases.

Transglutaminase (TGase) Activity Measurement

Transglutaminases (TGases) are enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. oup.com

Use of Dansylcadaverine as a Fluorescent Substrate

Dansylcadaverine, a fluorescent amine, serves as a high-affinity substrate for transglutaminases. medchemexpress.com In a typical assay, TGase catalyzes the incorporation of dansylcadaverine into a glutamine-containing protein, such as N,N-dimethylcasein. oup.comnih.gov This incorporation leads to a significant increase in the fluorescence intensity of the dansyl group as it moves into the more hydrophobic environment of the protein. nih.gov This change in fluorescence can be monitored continuously to measure the rate of the enzymatic reaction. nih.gov This method is highly sensitive and suitable for high-throughput screening of TGase activity and its inhibitors. researchgate.net A protein microarray-based platform has also been developed using dansylcadaverine to identify glutamine-bearing modification motifs for tissue transglutaminase (TG2) on a large scale. biorxiv.orgbiorxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dansyl-L-glutamine |

| Dansyl chloride |

| L-glutamine |

| Dansylcadaverine |

| N,N-dimethylcasein |

| Actin |

| Myosin subfragment 1 (S1) |

| Human serum albumin (HSA) |

| Myoglobin |

| Transglutaminase (TGase) |

Quantitative Monitoring of Product Formation

Dansyl-L-glutamine serves as a substrate in assays for enzymes like transglutaminase. nih.govzedira.combiorxiv.org Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue. oup.com In a typical assay, the incorporation of a fluorescent amine, such as monodansylcadaverine, into a glutamine-containing substrate is measured. zedira.comoup.com Alternatively, Dansyl-L-glutamine itself can act as a fluorescent substrate, allowing for the direct monitoring of product formation and enabling the high-throughput screening of potential enzyme inhibitors. nih.gov The increase in fluorescence intensity upon the enzymatic reaction provides a quantitative measure of enzyme activity. zedira.com

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have also been developed to quantitatively analyze positional isomers of glutamine using their dansyl derivatives. nih.govresearchgate.net This technique allows for the tracing of nitrogen atoms within the glutamine molecule, providing detailed insights into its metabolic fate. nih.gov

Indirect Assays Related to Glutamine Metabolism

Dansyl-L-glutamine is instrumental in indirect assays for enzymes involved in glutamine metabolism, such as glutaminase (B10826351). Glutaminase catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). researchgate.net Assays can be designed where the product of the glutaminase reaction, glutamate, is subsequently acted upon by another enzyme in a coupled reaction that produces a measurable signal. While not a direct substrate for glutaminase, the structural similarity of Dansyl-L-glutamine to glutamine makes it a relevant compound in the broader context of studying glutamine-utilizing enzymes. Furthermore, understanding the metabolism of glutamine is crucial as it is a key energy source for many cells and plays a role in various metabolic pathways. nih.govanalis.com.myresearchgate.net

Biosensor Development and Sensing Applications

The unique fluorescent characteristics of the dansyl group have been harnessed to create sophisticated biosensors for a range of analytes.

Design of Dansyl-Based Fluorescent Probes for Metal Ion Detection (e.g., Cu2+)

The fluorescence of the dansyl moiety is often sensitive to its local environment, a property that has been exploited to design fluorescent probes for metal ions. Several studies have reported the development of dansyl-based probes for the detection of copper ions (Cu2+). snmjournals.orgnih.govnih.govrsc.orgresearchgate.net These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to Cu2+, or a ratiometric shift in their emission spectrum. researchgate.netacs.org The mechanism of detection typically involves the coordination of the metal ion with the dansyl derivative, leading to a change in the intramolecular charge transfer (ICT) process, which in turn alters the fluorescence properties. snmjournals.org The quenching of dansyl fluorescence by Cu(II) has been observed for various dansylated species. nih.gov

| Probe Type | Analyte | Detection Principle | Reference |

| Dansyl-based probe | Cu2+ | Fluorescence quenching | snmjournals.org |

| Glycyl-L-tyrosine-modified dansyl derivative | Cu2+ | Fluorescence quenching | nih.gov |

| Dansyl derivative | Cu2+ and BSA | "On-off-on" fluorescence | nih.gov |

| Sulfonamide-based dansyl probe | Cu2+ | High selectivity and sensitivity | rsc.org |

| Dansyl-appended rhodamine B | Hg2+ and Cu2+ | Ratiometric response and quenching | researchgate.net |

| Calix biorxiv.orgarene with dansyl moiety | Hg2+ and Cu2+ | Ratiometric and "ON-OFF" sensing | acs.org |

Development of Glutamine Biosensors for Research Monitoring

The development of reliable glutamine biosensors is crucial for monitoring its concentration in research and industrial settings, such as cell culture media. spiedigitallibrary.org While some biosensors utilize glutaminase and glutamate oxidase in their design, others are based on glutamine-binding proteins. nih.gov These protein-based sensors can be labeled with environmentally sensitive fluorescent dyes. researchgate.net When glutamine binds to the protein, it induces a conformational change that alters the fluorescence of the attached dye, allowing for the quantitative determination of glutamine concentrations. researchgate.net Efforts are ongoing to develop portable and low-cost glutamine biosensors, for instance, using cell-free protein synthesis systems on paper-based platforms. mdpi.commdpi.com

Genetically Encoded Fluorescent Biosensors Utilizing Glutamine-Binding Proteins

A significant advancement in biosensor technology is the creation of genetically encoded fluorescent biosensors. nih.govnih.gov These sensors are proteins that are engineered to change their fluorescence properties upon binding to a specific molecule. For glutamine, such biosensors have been developed by utilizing glutamine-binding proteins (GlnBP) from organisms like Escherichia coli. spiedigitallibrary.orgnih.govacs.org

One common design involves creating a fusion protein between GlnBP and fluorescent proteins, such as green fluorescent protein (GFP) or its variants, in a Förster resonance energy transfer (FRET) based system. nih.gov The binding of glutamine to the GlnBP domain causes a conformational change that alters the distance or orientation between the FRET pair, leading to a measurable change in the FRET signal. nih.gov Another approach, named Q-SHINE, involves splitting the glutamine-binding protein into two parts that reassemble in the presence of glutamine, leading to a fluorescent signal. biorxiv.org These genetically encoded sensors can be expressed directly in living cells, enabling the real-time monitoring of intracellular glutamine levels with high spatial and temporal resolution. biorxiv.orgnih.govacs.org

Advanced Analytical Techniques Employing Dansyl L Glutamine

Chromatographic Separations

Chromatographic techniques are fundamental to the separation and analysis of complex mixtures. The derivatization of amino acids like L-glutamine with dansyl chloride significantly improves their chromatographic behavior and detection, particularly in High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) of Dansyl Amino Acids

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. The use of dansyl derivatives of amino acids has become a widely accepted method for research and estimation work. actascientific.com

Pre-column derivatization involves chemically modifying the analytes before they are introduced into the HPLC system. shimadzu.com This process is particularly useful for amino acids, which often lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. actascientific.com Derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) imparts a highly fluorescent dansyl group to the amino acid. researchgate.netsigmaaldrich.com This reaction targets the primary and secondary amino groups of amino acids. researchgate.net

The dansylation reaction is typically carried out in an aqueous-organic mixture, such as acetone-water, at an alkaline pH of 9.5-10 and elevated temperatures. researchgate.net The resulting dansylated amino acids are intensely fluorescent and stable, allowing for sensitive detection. researchgate.net For instance, the analysis of monosodium glutamate (B1630785) (MSG) has been performed using derivatization with dansyl chloride, with detection by a fluorescence detector at an excitation wavelength of 328 nm and an emission wavelength of 530 nm. researchgate.net This pre-column derivatization enables the retention of all amino acids on a single reverse-phase column and enhances the signal in positive mode electrospray ionization. nih.gov

Key advantages of pre-column dansylation include:

Enhanced Sensitivity: The fluorescent nature of the dansyl group allows for detection at very low concentrations. researchgate.net

Improved Chromatographic Properties: Derivatization can make the amino acids more suitable for separation on commonly used reversed-phase columns. shimadzu.com

Versatility: The method is applicable to a wide range of amino acids, including both primary and secondary ones. actascientific.com

| Parameter | Value/Condition | Source |

| Derivatizing Agent | Dansyl chloride | researchgate.netsigmaaldrich.com |

| Reaction pH | 9.5 - 10 | researchgate.net |

| Reaction Temperature | Elevated (e.g., 38-60°C) | researchgate.net |

| Detection Method | Fluorescence | researchgate.net |

| Excitation Wavelength (Dansyl Glycine) | 324 nm | researchgate.net |

| Emission Wavelength (Dansyl Glycine) | 559 nm | researchgate.net |

| Excitation Wavelength (for MSG analysis) | 328 nm | researchgate.net |

| Emission Wavelength (for MSG analysis) | 530 nm | researchgate.net |

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of dansyl amino acids. researchgate.net The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar aqueous-organic mixture. researchgate.net The separation of dansyl amino acids is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute all compounds. oup.com

Several factors are critical in the development and optimization of RP-HPLC methods for dansyl amino acids:

Column Choice: C18 columns, such as the Ultrasphere ODS C18, are frequently used for the separation of dansyl derivatives. researchgate.net

Mobile Phase Composition: A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724). oup.comcapes.gov.br For the analysis of glutamine and gamma-aminobutyric acid (GABA) derivatives, a gradient of 100 mM potassium dihydrogen phosphate (B84403) (pH 2.1) with 0-40% acetonitrile has been used. capes.gov.br

pH and Ionic Strength: The pH and ionic strength of the mobile phase significantly affect the retention times of the dansyl amino acids and are crucial variables for optimizing separation. oup.com

Flow Rate and Temperature: A flow rate of 0.5 mL/min and a column temperature of 25°C have been successfully used for the analysis of dansylated MSG. researchgate.net

A study detailing the separation of 21 amino acids derivatized with dansyl chloride on an RP-HPLC system demonstrated the practical application of this technique for determining amino acids in an infusion solution. sci-hub.se

| Parameter | Typical Condition | Source |

| Column Type | Reversed-Phase (C8 or C18) | researchgate.net |

| Mobile Phase | Acetonitrile and Sodium Phosphate Buffer | oup.com |

| Elution Mode | Linear Gradient | researchgate.netoup.com |

| Detection | UV Absorbance (250 nm) or Fluorescence | researchgate.netoup.com |

| pH of Mobile Phase | Near Neutral (variable for optimization) | oup.com |

Pre-column Derivatization for Enhanced Detection

Enantiomeric Separations of Dansyl Amino Acid Derivatives

The separation of enantiomers, or mirror-image isomers, of amino acids is crucial in many fields, including pharmacology and biochemistry. Dansyl derivatization is also employed in the enantiomeric separation of amino acids.

Several chiral separation techniques have been developed for dansyl amino acid derivatives. Micellar electrokinetic capillary chromatography (MEKC) is one such method. scirp.orgcapes.gov.br In one approach, a chiral phase consisting of a copper complex of N,N-di-decyl-D-alanine is dissolved in the running buffer to achieve enantiomeric separation of 11 dansyl amino acids. capes.gov.br Another MEKC method utilizes β-cyclodextrin as a chiral selector. acs.org By increasing the pH and the concentration of sodium dodecyl sulfate (B86663) (SDS) in the buffer, most of the tested dansyl-DL-amino acids were successfully separated. acs.org

Ligand-exchange chromatography is another technique used for the enantiomeric separation of dansyl amino acids. researchgate.net Furthermore, macrocyclic antibiotics have been evaluated as chiral mobile phase additives in narrow-bore HPLC for the separation of dansyl amino acid enantiomers, with all 11 tested compounds being separated by at least one of the chiral selectors. nih.gov

Molecular dynamics simulations have also been used to investigate the chiral separation mechanisms of dansyl amino acids. scirp.org These studies provide insights into the molecular-level interactions, such as hydrogen bonding, that govern the chiral recognition process. scirp.org

Spectroscopic Characterization and Applications

The fluorescent properties of the dansyl group are central to the use of Dansyl-L-glutamine in spectroscopic studies. Fluorescence spectroscopy, in particular, offers a highly sensitive method for biochemical assays and binding studies.

Fluorescence Spectroscopy in Biochemical Assays and Binding Studies

Dansyl-L-glutamine's fluorescence is environmentally sensitive, meaning its emission properties can change upon binding to a protein or other macromolecule. This characteristic makes it an excellent probe for studying molecular interactions. ontosight.aiplos.org Dansylated amino acids like Dansyl-L-glutamine often show fluorescence activity when in a complex with a macromolecule, whereas they are not fluorescent in their unbound form in aqueous solution. researchgate.net

A significant application of Dansyl-L-glutamine is in the characterization of binding sites on proteins, most notably human serum albumin (HSA). nih.gov HSA is a major transport protein in the blood with two primary drug-binding sites, referred to as Sudlow's site I and site II. researchgate.netresearchgate.net Dansyl-L-glutamine has been identified as a fluorescent marker that specifically binds to Sudlow's site I (subdomain IIA) of HSA. researchgate.netmdpi.com

In competitive binding assays, the displacement of Dansyl-L-glutamine from its binding site on HSA by another molecule can be monitored by a decrease in fluorescence. This allows researchers to determine if the new molecule binds to the same site and to calculate its binding affinity. nih.govmdpi.com For example, studies have used Dansyl-L-glutamine to investigate the binding of potential anticancer drugs to HSA. mdpi.com The percentage of Dansyl-L-glutamine displaced from its binding site indicates the extent of competition from the other ligand. mdpi.com

The fluorescence properties of dansyl derivatives are also exploited in assays to monitor the kinetics of biological processes, such as lipid transfer by proteins. nih.gov

| Application | Technique | Key Finding | Source |

| Protein Binding Site Characterization | Fluorescence Spectroscopy | Dansyl-L-glutamine is a specific marker for Sudlow's site I on Human Serum Albumin (HSA). | researchgate.netmdpi.com |

| Competitive Binding Assays | Fluorescence Spectroscopy | Displacement of Dansyl-L-glutamine from HSA by other ligands is used to determine their binding sites and affinities. | nih.govmdpi.com |

| Biochemical Assays | Fluorescence Spectroscopy | The environmentally sensitive fluorescence of the dansyl group allows for monitoring of molecular interactions. | ontosight.aiplos.org |

UV-Vis Spectrophotometric Analysis of Dansyl Derivatives

The dansyl group imparts distinct spectrophotometric characteristics to the L-glutamine molecule, making it readily detectable and quantifiable using UV-Visible (UV-Vis) spectroscopy. Dansyl derivatives, including Dansyl-L-glutamine, typically exhibit two main absorption peaks. researchgate.net Research has shown that dansyl derivatives display absorption maxima at approximately 253-262 nm and a second, broader peak around 338-346 nm. researchgate.netnih.gov The exact position of these maxima can be influenced by the solvent environment. mdpi.com For instance, studies on various dansyl compounds have recorded absorption maxima in organic solvents like dioxane and ethanol. researchgate.netnih.govsemanticscholar.org The stability of the dansyl group under different pH conditions is also a key factor; for example, the absence of a peak at 280 nm indicates that protonation of the dansyl group has not occurred, even in aqueous solutions. researchgate.net

The intensity of these absorption bands is proportional to the concentration of the compound, which allows for quantitative analysis. This technique is often used to confirm the presence and purity of the dansylated compound before its use in more complex applications. mdpi.com

Table 1: UV-Vis Absorption Maxima of Various Dansyl Derivatives

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Dansyl Derivatives (general) | Dioxane | 253 | ~338 |

| Dansyl Derivative 1 | Ethanol | 262 | 346 |

| Dansyl Derivative 2 | Ethanol | 254 | 340 |

This table compiles data from studies on various dansyl derivatives to illustrate the typical absorption ranges. researchgate.netnih.govmdpi.com

Circular Dichroism (CD) Spectroscopy in Protein-Ligand Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structures of proteins and can be used to monitor conformational changes upon ligand binding. mdpi.com Dansyl-L-glutamine is utilized as a fluorescent probe in CD studies to investigate its interaction with proteins, particularly serum albumins. nih.govnih.govmdpi.com

When an achiral molecule like a dansyl derivative binds to a chiral protein, an induced circular dichroism (ICD) signal can be generated in the absorption region of the dansyl group. nih.gov For example, the binding of dansylglycine (B86417) to human serum albumin (HSA) results in a new CD band centered around 346 nm. nih.gov Dansyl-L-glutamine specifically binds to what is known as Sudlow's site I on human serum albumin. nih.govmdpi.commdpi.complos.org This interaction can be monitored by changes in the CD spectrum of the protein or by the appearance of an ICD signal. nih.gov

Researchers have used Dansyl-L-glutamine in displacement assays to characterize the binding sites of other molecules. mdpi.com By observing changes in the CD signal upon the addition of a competing ligand, the binding site and affinity of the new compound can be inferred. nih.gov Studies have also examined how modifications to the protein, such as aggregation or oxidation, affect its binding capacity for Dansyl-L-glutamine, providing insights into how pathological conditions might alter protein function. nih.govmdpi.commdpi.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of biomolecules. Derivatization with dansyl chloride significantly enhances the ionization efficiency of amino acids like glutamine in electrospray ionization (ESI) and improves their retention on reverse-phase liquid chromatography columns. nih.govresearchgate.net This makes Dansyl-L-glutamine an ideal candidate for MS-based analytical methods.

LC-MS/MS is a cornerstone technique for the quantitative analysis of metabolites in complex biological samples. nih.gov A rapid and robust LC-MS/MS method has been developed for the analysis of Dansyl-L-glutamine, enabling its quantification in plasma and other biological matrices. researchgate.netnih.govusda.gov This method typically involves a simple derivatization step followed by separation using reverse-phase liquid chromatography and detection with a tandem mass spectrometer. nih.gov The high sensitivity of this approach allows for the measurement of picomole levels of the analyte. researchgate.netnih.gov

A significant application of the LC-MS/MS analysis of Dansyl-L-glutamine is in metabolic tracing studies using stable isotopes. researchgate.netnih.gov Specifically, this method can distinguish between positional isomers of glutamine labeled with ¹⁵N at the amino group (2-¹⁵N) or the amido group (5-¹⁵N). researchgate.netnih.govphysiology.org This is crucial for understanding the distinct metabolic fates of the two nitrogen atoms in glutamine. nih.govphysiology.org

The ability to differentiate these isomers is based on the specific fragmentation patterns of the dansylated derivatives in the mass spectrometer. researchgate.netnih.gov This allows researchers to trace the incorporation of nitrogen from specific positions within the glutamine molecule into other metabolites, such as citrulline. researchgate.netnih.gov The method has demonstrated linearity over a wide range of isotopic enrichments, ensuring accurate quantification. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is key to monitoring isotopic enrichment. nih.gov For Dansyl-L-glutamine, specific precursor-to-product ion transitions are monitored. researchgate.netnih.gov The fragmentation of the parent ion generates characteristic product ions that contain either the amino or the amido nitrogen. researchgate.netnih.gov

For instance, the product ion resulting from the neutral loss of ammonia (B1221849) (NH₃) from the amide group allows for the determination of ¹⁵N enrichment at the 5-position (amido group). researchgate.netnih.gov Conversely, a different fragment ion, the protonated 5-oxopyrrolidine product ion, contains the nitrogen from the 2-position (amino group) and is used to determine its enrichment. researchgate.netnih.gov By comparing the signal intensities of the ions corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) forms, the precise isotopic enrichment at each position can be calculated.

Table 2: Key Mass Transitions for ¹⁵N-Labeled Dansyl-Glutamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion for Amido-N (m/z) | Product Ion for Amino-N (m/z) |

|---|---|---|---|

| Unlabeled Dansyl-Gln | 380.1 | [M+H - NH₃]⁺ | (protonated 5-oxopyrrolidine) |

| [5-¹⁵N]Dansyl-Gln | 381.1 | [M+H - ¹⁵NH₃]⁺ | (protonated 5-oxopyrrolidine) |

This table is a simplified representation based on the principles described in the literature. researchgate.netnih.govphysiology.org Exact m/z values can vary slightly based on instrumentation.

Dansyl-L-glutamine can be involved in post-translational modifications of proteins, particularly through the action of enzymes like transglutaminases, which can crosslink a glutamine residue to a lysine (B10760008) residue on another protein. While dansyl cadaverine (B124047) is more commonly used to label glutamine residues, the principles of identifying such modifications by mass spectrometry are similar. researchgate.netnih.gov

When a peptide containing a modified glutamine is subjected to MS/MS analysis, it produces a series of fragment ions (b- and y-ions) that reveal the peptide's amino acid sequence. The mass of the modification will cause a characteristic mass shift in the fragment ions that contain the modified residue. Furthermore, the dansyl group itself can produce signature fragment ions upon collision-induced dissociation. researchgate.net For example, peptides modified with dansyl cadaverine show characteristic fragment ions at m/z 336.2, 402.2, and 447.2. researchgate.net Similar signature ions would be expected from a Dansyl-L-glutamine adduct, aiding in the confident identification of the modified peptide and the precise location of the modification. This "reporter ion" strategy significantly enhances the ability to detect and identify modified peptides within a complex mixture from a protein digest. nih.gov

Analysis of 15N-Labeled Positional Isomers of Glutamine

Native Mass Spectrometry and Ion Mobility Spectrometry for Structural Insights of Labeled Proteins

Native mass spectrometry (MS) and ion mobility spectrometry (IMS) have emerged as powerful analytical techniques for investigating the structure, dynamics, and interactions of proteins in their near-native state. nih.gov When combined with covalent labeling using specific chemical probes, these methods can provide enhanced structural resolution and insights into protein topology and conformational changes. nih.govmdpi.com The use of dansyl derivatives, such as Dansyl-L-glutamine and the more extensively studied Dansyl chloride, serves as a prime example of this synergistic approach, offering a means to tag proteins under mild conditions suitable for native structural studies. mdpi.comnih.govresearchgate.net

The dansyl group is relatively small and can be rapidly and preferentially attached to solvent-accessible primary amines, such as the side chain of lysine residues, under conditions that preserve the protein's native fold. mdpi.comresearchgate.net This labeling strategy enhances detection in mass spectrometry and allows for the investigation of protein stability, subunit interactions, and conformational integrity. mdpi.comnih.gov

Research Findings from Model Protein Systems

Detailed studies on model proteins like myoglobin (B1173299) (a small, monomeric protein) and alcohol dehydrogenase (a large, multimeric complex) have established the utility of dansyl labeling for structural proteomics. mdpi.comnih.govresearchgate.net Researchers used native MS and IMS to assess the impact of labeling with dansyl chloride on the protein's structural characteristics.

The table below summarizes the effect of increasing the dansyl label load on the structural stability of myoglobin, as observed through native mass spectrometry.

Table 1: Effect of Dansyl Labeling Duration on Myoglobin Stability This table is interactive. You can sort and filter the data.

| Labeling Time (minutes) | Key Observation from Native MS | Structural Implication |

|---|---|---|

| 5 | Holo-myoglobin (blue diamonds) is the dominant species even at increased collision energy. | The protein retains its cofactor and remains structurally stable with a low label load. mdpi.com |

| 15 | The ratio of holo- to apo-myoglobin remains high, showing resilience to collision-induced unfolding. | Moderate labeling does not significantly compromise the structural integrity of the protein. mdpi.com |

Ion mobility spectrometry provides an additional dimension of structural information by measuring the rotational average collision cross-section (CCS) of an ion, which is related to its size and shape. nih.govkoreascience.kr For both myoglobin and alcohol dehydrogenase, IMS analysis revealed that the CCS values of the dansyl-labeled proteins were very similar to their unlabeled counterparts. mdpi.com This finding is crucial as it confirms that the covalent attachment of the dansyl probe does not induce significant conformational changes or unfolding, thereby validating its use for studying native protein structures. mdpi.com

Probing Protein Interactions and Ligand Binding

The combination of dansyl labeling and native MS can be a powerful tool for mapping protein-protein interaction interfaces and ligand binding sites. mdpi.com Since the dansylation reaction targets solvent-accessible lysine residues, those residues buried within a protein-protein interface or a ligand-binding pocket will be protected from labeling. By comparing the labeling patterns of a protein in its free and complexed states using peptide-level mass spectrometry, researchers can identify these protected regions. mdpi.com

Analysis of Dansyl-Glutamine and Related Adducts

While much of the foundational work has been done with Dansyl chloride, the principles extend to other dansylated molecules. The analysis of dansylated amino acids and peptides is critical for various biochemical investigations. Tandem mass spectrometry (MS/MS) of peptides labeled with dansyl derivatives can reveal site-specific information. researchgate.net For example, when proteins are labeled on glutamine residues using dansyl cadaverine, MS/MS fragmentation produces a set of characteristic signature ions that confirm the presence of the adduct. nih.govmdpi.com

The table below details the signature ions observed in MS/MS spectra from glutamine residues labeled with dansyl cadaverine.

Table 2: Signature Ions in MS/MS Spectra for Dansyl Cadaverine Adducts on Glutamine This table is interactive. You can sort and filter the data.

| m/z of Signature Ion | Corresponding Fragment | Significance |

|---|---|---|

| 170.0965 | Dansyl fragment | A characteristic fragment of the dansyl group. nih.gov |

| 234.0585 | Dansyl fragment | A primary, stable fragment of the dansyl moiety. nih.gov |

| 336.1746 | Immonium ion from labeled glutamine | Contains the dansyl group and part of the cadaverine linker. nih.gov |

| 402.1851 | Immonium ion from labeled glutamine | A larger fragment that provides high confidence in adduct identification. nih.gov |

These signature ions add a high degree of confidence to the identification of labeled peptides, a technique that is also applicable to the analysis of proteins modified with Dansyl-L-glutamine. nih.govmdpi.com Furthermore, specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify positional isomers of glutamine using their dansyl derivatives, demonstrating the versatility of this label in detailed metabolic and structural studies. researchgate.net

Computational and Theoretical Investigations of Dansyl L Glutamine Interactions

Molecular Dynamics (MD) Simulations of Dansylated Amino Acid Binding

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of dansylated amino acids, MD simulations provide a molecular-level understanding of the interactions that dictate their binding to other molecules, such as proteins or micelles. scirp.orgnsf.gov These simulations can elucidate the specific forces, such as hydrogen bonds and hydrophobic interactions, that govern chiral recognition and binding affinity. nsf.govnih.gov

Research into the chiral separation mechanisms of various dansylated amino acids, including Dansyl-Leucine, Dansyl-Norleucine, Dansyl-Tryptophan, and Dansyl-Phenylalanine, with molecular micelles like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), has demonstrated the utility of MD simulations. scirp.orgnih.govresearchgate.net These studies have shown that L-enantiomers of dansylated amino acids tend to bind more strongly to the chiral micelle than their D-enantiomer counterparts, a finding that aligns with experimental results from techniques like Micellar Electrokinetic Chromatography (MEKC). scirp.orgnsf.gov

The simulations are typically performed using force fields such as AMBER, with specific parameterizations like gaff and ff19SB for the ligand and receptor molecules. scirp.orgnsf.gov By analyzing the simulation trajectories, researchers can calculate critical parameters like binding free energy, which quantifies the strength of the interaction. scirp.orgscirp.org For instance, the calculated binding free energies for the L-enantiomers of several dansylated amino acids to their preferred binding pockets in poly(SULV) were found to be significantly more favorable than those for the D-enantiomers. nih.gov

Furthermore, MD simulations allow for detailed hydrogen bond analysis, which can reveal why one enantiomer binds more strongly than another. nsf.gov For example, in the simulation of Dansyl-(L)-Norleucine binding to poly(SULV), a prominent hydrogen bond was identified between the carbonyl group of the micelle's Leucine residue and the N-H group on the dansyl compound, contributing to its stronger binding compared to the D-enantiomer. scirp.orgnsf.gov While specific MD simulation data exclusively for Dansyl-L-glutamine binding to a receptor is not as extensively detailed in the provided sources, the principles derived from studies on analogous dansylated amino acids are directly applicable. Dansyl-L-glutamine is known to be a fluorescent probe used to characterize specific binding sites in proteins, such as Sudlow's site I in human serum albumin (HSA). mdpi.comnih.gov

Table 1: Example Binding Free Energy Data from MD Simulations of Dansylated Amino Acids This table presents computationally calculated binding free energy values for the L- and D-enantiomers of various dansylated amino acids to their preferred binding pockets in the poly(SULV) micelle, as determined by MD simulations. The data illustrates how MD simulations can quantify the energetic differences in chiral interactions.

| Dansylated Amino Acid | Enantiomer | Binding Free Energy (kJ/mol) nih.gov |

| Dansyl-Leucine | L | -21.8938 |

| D | -14.5811 | |

| Dansyl-Norleucine | L | -22.1763 |

| D | -15.9457 | |

| Dansyl-Tryptophan | L | -21.3329 |

| D | -13.6408 | |

| Dansyl-Phenylalanine | L | -13.3349 |

| D | -12.0959 |

In Silico Modeling of Protein-Dansyl-L-glutamine Complexes

In silico modeling involves the use of computer simulations to create and analyze three-dimensional models of molecular complexes. This approach is instrumental in visualizing and understanding the structural basis of how a ligand like Dansyl-L-glutamine interacts with its protein target. Such models are crucial for interpreting experimental data and for guiding the design of new molecules.

The process often begins with the known crystal structure of a target protein, such as human serum albumin (HSA). researchgate.net Dansyl-L-glutamine is recognized as a fluorescent marker for Sudlow's site I, a major drug-binding pocket located in subdomain IIA of HSA. mdpi.comresearchgate.net Structural studies of HSA in complex with other site I-specific dansylated amino acids, such as Dansyl-L-asparagine and Dansyl-L-glutamate, reveal key interaction patterns. researchgate.net These studies show that the dansyl group typically binds within a central hydrophobic part of the pocket, while the amino acid side chain forms specific hydrogen bonds with polar or charged residues in the protein. researchgate.netresearchgate.net

For Dansyl-L-glutamine, an in silico model would position the ligand within site I of HSA. The model would likely show the dimethylaminonaphthalene (dansyl) moiety forming hydrophobic interactions with residues like Leu-238 and Ala-291. researchgate.net The glutamine side chain, with its terminal amide group, would be oriented to form hydrogen bonds with polar or charged residues lining the site, such as Arg-222. researchgate.net These models can be built and refined using software that minimizes the energy of the entire complex, ensuring a stable and sterically plausible conformation.

MD simulations can then be applied to these static models to explore the dynamic nature of the complex, revealing how the protein and ligand move and adapt to each other over time. nih.govnih.gov This provides a more realistic picture of the binding event than a static model alone. For example, simulations of the glutamine-binding protein (GlnBP) have shown that ligand binding significantly reduces the motion between the protein's domains, a key aspect of its function. nih.gov

Table 2: Key Interacting Residues in HSA Drug Site 1 for Dansylated Ligands This table summarizes the key amino acid residues within drug site 1 of Human Serum Albumin (HSA) that are typically involved in binding site-specific dansylated amino acids, based on co-crystal structures and modeling. These interactions provide a template for modeling the binding of Dansyl-L-glutamine.

| Interacting Residue | Location in HSA | Type of Interaction | Reference |

| Arg-222 | Subdomain IIA | Hydrogen Bond | researchgate.net |

| Leu-238 | Subdomain IIA | Hydrophobic | researchgate.net |

| Ala-291 | Subdomain IIA | Hydrophobic, Hydrogen Bond | researchgate.netresearchgate.net |

| Tyr-150 | Subdomain IB | Hydrophobic | researchgate.net |

Docking Studies for Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govbiorxiv.org This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a specific ligand, such as Dansyl-L-glutamine, might bind to its receptor. nih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. scirp.orgbiorxiv.org The scoring function estimates the free energy of binding, with lower scores (more negative values) indicating a more favorable interaction. nih.gov

Docking studies have been performed on various dansylated amino acids with proteins like HSA. researchgate.netresearchgate.net These studies can successfully predict the binding mode and can differentiate between ligands that prefer site I versus site II. For example, docking simulations can confirm the higher affinity of specific dansylated amino acids for one site over the other, which often correlates with experimental findings. researchgate.net However, discrepancies can arise, highlighting the importance of accessibility to the binding site, which can be further investigated with more advanced methods like MD simulations. researchgate.net

In a typical docking study for Dansyl-L-glutamine with HSA, the protein structure would be prepared by removing water molecules and adding hydrogen atoms. The ligand structure would be generated and optimized. The docking algorithm would then place the Dansyl-L-glutamine molecule into the defined binding pocket (Sudlow's site I) and evaluate thousands of potential binding poses. The results would provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the most likely binding conformation, showing specific hydrogen bonds and hydrophobic contacts. nih.gov

Table 3: Example Docking Scores for Potential Ligands This table shows representative binding affinities (docking scores) for a series of synthesized sulfonamide derivatives targeting the enzyme carbonic anhydrase. It illustrates the typical output of a molecular docking study, where lower energy values suggest stronger predicted binding.

| Compound | Binding Affinity (kcal/mol) nih.gov |

| Derivative 3a | -6.90 |

| Derivative 3b | -7.50 |

| Derivative 3c | -7.20 |

| Derivative 3d | -8.20 |

| Derivative 3e | -7.80 |

| Acetazolamide (Control) | -5.25 |

Future Directions and Emerging Research Avenues

Development of Novel Dansyl-L-glutamine Derivatives for Enhanced Specificity and Sensitivity

The core structure of Dansyl-L-glutamine offers a foundation for chemical modification to create second-generation probes with enhanced capabilities. Research efforts are directed towards synthesizing new derivatives that exhibit improved specificity for particular biological targets and greater sensitivity in detection.

One promising approach involves modifying the dansyl group itself or the linker connecting it to the glutamine moiety. These changes can alter the photophysical properties of the molecule, potentially leading to derivatives with higher quantum yields and greater photostability. researchgate.net The synthesis of various fluorescent amino acid derivatives has demonstrated that such modifications can be used to fine-tune the probe's characteristics for specific applications. researchgate.net

Furthermore, modifications to the L-glutamine part of the molecule could enhance specificity for certain enzymes or transporters. By altering the side chain, researchers can develop derivatives that are more selectively recognized and processed by specific glutamine-utilizing enzymes. This strategy is analogous to the development of other amino acid derivatives designed for site-specific delivery or interaction. science.gov The goal is to create probes that can report on the activity of a single enzyme within a complex cellular environment, minimizing off-target binding and providing a clearer signal. The development of derivatization reagents for amino acids using techniques like ultra-high-performance-liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) highlights the ongoing innovation in creating more sensitive and selective analytical tools. mdpi.com

Integration into High-Throughput Screening Platforms for Biological Activity

The fluorescent nature of Dansyl-L-glutamine makes it an ideal candidate for use in high-throughput screening (HTS) assays. These platforms allow for the rapid testing of thousands of compounds, accelerating the discovery of new drugs and biological modulators.

Dansyl-L-glutamine can serve as a fluorescent substrate for enzymes that metabolize glutamine, such as transglutaminases (TGases). nih.gov In such an assay, the fluorescence of the dansyl group may change upon enzymatic reaction, providing a measurable signal of enzyme activity. A screen of a large compound library could thus identify inhibitors of the enzyme by detecting a lack of change in fluorescence. Mechanism-based assays for TGase have been developed using dansylated substrates to screen for inhibitors. nih.gov For instance, one HTS assay utilized N,N-dimethylated casein and a dansylated lysine (B10760008) derivative to test tens of thousands of molecules for their ability to inhibit TGase. nih.gov

Similarly, Dansyl-L-glutamine is used as a fluorescent marker to study the binding of ligands to proteins like human serum albumin (HSA). mdpi.com In a competitive binding assay, a library of compounds can be screened for their ability to displace Dansyl-L-glutamine from its binding site on a target protein, which is detected by a change in fluorescence polarization or intensity. mdpi.com This approach is valuable for identifying compounds that bind to specific drug sites on transport proteins.

The development of rapid assays using other dansylated substrates, such as monodansylcadaverine for transglutaminase, demonstrates the suitability of this class of compounds for HTS due to their high sensitivity and the relatively low cost of the assays. researchgate.net

Application in Advanced Imaging Techniques for Cellular and Subcellular Studies

Advances in microscopy and imaging techniques are enabling researchers to visualize biological processes in unprecedented detail. Fluorescent amino acids, including Dansyl-L-glutamine, are poised to become critical tools in this field.

The ability of fluorescently labeled glutamine and asparagine derivatives to permeate cellular membranes makes them valuable probes for studying amino acid uptake and distribution within living cells. researchgate.net Researchers can use techniques like fluorescence microscopy and confocal microscopy to track the movement of Dansyl-L-glutamine in real-time, providing insights into glutamine metabolism and its role in cellular processes like growth and energy production. researchgate.netthermofisher.com

Furthermore, the site-specific binding of different dansylated amino acids to proteins can be exploited for subcellular imaging. semanticscholar.org For example, the distinct binding of dansylated amino acids to different drug sites on human serum albumin has been characterized through X-ray crystallography. semanticscholar.org This knowledge allows for the use of specific derivatives as markers for particular protein domains or compartments within the cell. As imaging resolutions improve, it may become possible to use these probes to study protein-ligand interactions directly within their native cellular context. The use of dansyl chloride as a covalent probe to study protein structure and dynamics under native conditions further establishes its utility in advanced biophysical studies. mdpi.com

Q & A

Q. Methodological Applications :

- Used as a fluorescent probe to track glutamine uptake in live cells via fluorescence microscopy or flow cytometry .

- Validate purity via HPLC (≥95% purity) with UV detection at 335 nm, referencing protocols for similar dipeptides .

How can Dansyl-L-glutamine elucidate glutamine metabolism in cancer cells exhibiting the Warburg effect?

Answer:

The Warburg effect involves preferential glycolysis over oxidative phosphorylation in cancer cells, but glutamine remains critical for anabolic processes. Dansyl-L-glutamine enables:

Q. Experimental Design :

- Use siRNA or CRISPR to knock down glutamine transporters (e.g., ASCT2) and measure changes in fluorescence intensity .

- Correlate uptake rates with mitochondrial TCA cycle activity via Seahorse assays .

What synthetic routes and validation methods ensure high-purity Dansyl-L-glutamine?

Answer:

Synthesis :

Dansyl chloride reaction : React L-glutamine with dansyl chloride in alkaline conditions (pH 8–9) to sulfonate the α-amino group.

Purification : Column chromatography (silica gel, methanol:chloroform gradient) or preparative HPLC .

Q. Validation :

- Purity : HPLC with UV detection (retention time compared to standards) .

- Structural confirmation : ¹H/¹³C NMR (characteristic dansyl aromatic peaks at δ 8.5–8.7 ppm) and mass spectrometry (m/z 379.43) .

How can researchers minimize photobleaching and background noise when using Dansyl-L-glutamine in live-cell imaging?

Answer:

Methodological Adjustments :

- Imaging settings : Short exposure times, low light intensity, and antioxidants (e.g., ascorbic acid) in media to reduce photobleaching .

- Controls : Include cells treated with glutamine-free media or competitive inhibitors to distinguish specific vs. nonspecific signals .

- Background reduction : Use confocal microscopy with pinhole adjustment to exclude out-of-focus fluorescence .

How does dansylation alter the cellular uptake kinetics of L-glutamine?

Answer:

- Transport mechanisms : Native L-glutamine relies on ASCT2 and SNAT transporters. Dansylation may reduce affinity for these transporters due to steric hindrance from the dansyl group.

- Experimental validation : Compare uptake rates of Dansyl-L-glutamine vs. radiolabeled [³H]-glutamine in competitive assays .

- Metabolic fate : Unlike native glutamine, the dansyl group prevents full catabolism, making it a tracer for uptake studies rather than metabolic flux analysis .

How to address contradictory data on Dansyl-L-glutamine’s specificity in complex biological samples?

Answer:

Data Contradiction Analysis :

- Cross-reactivity checks : Test dansyl derivatives of other amino acids (e.g., dansyl-glycine) to rule out nonspecific binding .

- Analytical validation : Use LC-MS/MS to confirm intact Dansyl-L-glutamine in lysates, avoiding false signals from degradation products .

- Tissue-specific controls : Assess uptake in glutamine-independent cell lines (e.g., fibroblasts) to baseline background signals .

What advanced applications integrate Dansyl-L-glutamine in studying microbial glutamine metabolism?

Answer:

Q. Protocol :

- Anaerobic culture conditions with Dansyl-L-glutamine, followed by fluorescence microscopy and metabolomic extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.